molecular formula C7H10O B030685 4-Methylcyclohex-3-en-1-one CAS No. 5259-65-4

4-Methylcyclohex-3-en-1-one

Cat. No.: B030685
CAS No.: 5259-65-4
M. Wt: 110.15 g/mol
InChI Key: POKCGQXKNIJLCR-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-en-1-one is an organic compound with the molecular formula C7H10O. It is a colorless to pale yellow liquid with a distinct odor. This compound is a member of the cyclohexenone family, characterized by a six-membered ring containing a double bond and a ketone functional group. The presence of a methyl group at the fourth position of the ring distinguishes it from other cyclohexenones .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohex-3-en-1-one can be synthesized through various methods. One common approach involves the Michael addition of methyl vinyl ketone to cyclohexanone, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic hydrogenation of 4-methylphenol (p-cresol) followed by oxidation. This method provides a high yield and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents

Major Products Formed

    Oxidation: 4-Methylcyclohex-3-en-1,2-dione

    Reduction: 4-Methylcyclohexanol

    Substitution: Tertiary alcohols

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-3-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCGQXKNIJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200565
Record name 4-Methylcyclohex-3-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-65-4
Record name 4-Methyl-3-cyclohexen-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-methylcyclohex-3-en-1-one
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Record name 4-Methyl-3-cyclohexenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain 4-methylcyclohex-3-en-1-one?

A1: One approach involves the use of singlet oxygen. Reacting 4-methylanisole with singlet oxygen in a regioselective manner yields 4-hydroxy-4-methylcyclohex-2-en-1-one, which can be further transformed into the desired compound. []

Q2: How does this compound behave in Diels-Alder reactions?

A2: Interestingly, while the derivative 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene readily undergoes Diels-Alder reactions, 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene, a precursor to this compound, exhibits different behavior. [] It fails to participate in Diels-Alder reactions even under high pressure and in the presence of Lewis acid catalysts. [] This suggests the influence of the substituents and their positions on the reactivity of the cyclohexene ring system.

Q3: Can this compound be generated through the degradation of other compounds?

A3: Yes, research indicates that this compound can be produced as a surface-phase reaction product during the oxidation of alpha-terpineol. [] This process occurs when alpha-terpineol, a common component of pine oil, interacts with ozone on surfaces like glass or vinyl flooring. [] This finding highlights the potential for this compound to be generated from naturally occurring compounds under specific environmental conditions.

Q4: What is the significance of studying the formation and reactions of this compound?

A4: Understanding the synthesis and reactivity of this compound contributes to broader knowledge in organic chemistry. Its formation as a degradation product of alpha-terpineol [] highlights the potential impact of common household products on indoor air quality. Additionally, exploring its reactivity in various reactions, such as Diels-Alder reactions [], provides valuable insights into structure-activity relationships and can guide the development of new synthetic strategies.

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